molecular formula C9H6BrClO2 B13927139 4-Bromo-7-chloro-2,3-dihydro-6-benzofurancarboxaldehyde

4-Bromo-7-chloro-2,3-dihydro-6-benzofurancarboxaldehyde

Cat. No.: B13927139
M. Wt: 261.50 g/mol
InChI Key: KXWPVVVURAJTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-7-chloro-2,3-dihydro-6-benzofurancarboxaldehyde is an organic compound with the molecular formula C9H6BrClO2 It is a derivative of benzofuran, characterized by the presence of bromine and chlorine atoms on the benzene ring, and an aldehyde group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-2,3-dihydro-6-benzofurancarboxaldehyde typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzofuran precursor, followed by the introduction of the aldehyde group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloro-2,3-dihydro-6-benzofurancarboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzofuran derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-7-chloro-2,3-dihydro-6-benzofurancarboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-7-chloro-2,3-dihydro-6-benzofurancarboxaldehyde exerts its effects depends on its interaction with molecular targets and pathways. For instance, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. In the context of anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-7-chloro-6-(4-cyclopropylbenzyl)-2,3-dihydrobenzofuran
  • 4-Bromo-7-chloro-2,3-dihydrobenzofuran
  • 4-Bromo-7-chloro-6-methyl-2,3-dihydrobenzofuran

Uniqueness

4-Bromo-7-chloro-2,3-dihydro-6-benzofurancarboxaldehyde is unique due to the presence of both bromine and chlorine atoms, as well as the aldehyde functional group. This combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H6BrClO2

Molecular Weight

261.50 g/mol

IUPAC Name

4-bromo-7-chloro-2,3-dihydro-1-benzofuran-6-carbaldehyde

InChI

InChI=1S/C9H6BrClO2/c10-7-3-5(4-12)8(11)9-6(7)1-2-13-9/h3-4H,1-2H2

InChI Key

KXWPVVVURAJTHM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C(=CC(=C21)Br)C=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.